molecular formula C9H11ClN2OS B3077456 [2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride CAS No. 104864-11-1

[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride

Cat. No.: B3077456
CAS No.: 104864-11-1
M. Wt: 230.72 g/mol
InChI Key: GUWFUWJYOGCEDJ-UHFFFAOYSA-N
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Description

[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride is a heterocyclic amine derivative featuring a benzoxazole core linked via a thioether (-S-) group to an ethylamine moiety, which is protonated as a hydrochloride salt. This compound is of interest in medicinal chemistry and materials science due to its hybrid pharmacophore structure, which may enable interactions with biological targets or polymeric matrices .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.ClH/c10-5-6-13-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWFUWJYOGCEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride typically involves the reaction of 2-mercaptobenzoxazole with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group participates in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K2CO3/DMF to form N-alkylated derivatives .

  • Acylation : Treating with acetic anhydride yields the corresponding acetamide (75–82% yield) .

Example Reaction

 2 Benzoxazol 2 ylthio ethyl amine+Ac2OEt3N RTAcetamide derivative\text{ 2 Benzoxazol 2 ylthio ethyl amine}+\text{Ac}_2\text{O}\xrightarrow{\text{Et}_3\text{N RT}}\text{Acetamide derivative}

Condensation with Carbonyl Compounds

The amine reacts with aldehydes (e.g., benzaldehyde) under mild acidic conditions to form Schiff bases.

Optimized Conditions

  • Solvent: Ethanol

  • Catalyst: p-TsOH (10 mol%)

  • Yield: 65–88% .

Product Characterization

  • IR: ν(C=N) ≈ 1600–1620 cm⁻¹

  • ¹³C NMR: δ 160–165 ppm (imine carbon) .

Oxidation of the Thioether Linkage

The sulfur atom in the thioethyl chain is susceptible to oxidation:

  • H2O2/CH3COOH : Forms sulfoxide (60–72% yield).

  • KMnO4/H2SO4 : Forms sulfone (55–68% yield) .

Oxidation Outcomes

Oxidizing AgentProductConditions
H2O2Sulfoxide0–5°C, 2 h
KMnO4Sulfone50°C, 6 h

Metal-Complexation Behavior

The benzoxazole nitrogen and thioether sulfur act as bidentate ligands for transition metals:

  • Cu(II) Complex : Forms a square-planar complex in methanol (λmax = 620 nm) .

  • Ni(II) Complex : Exhibits catalytic activity in cross-coupling reactions .

Stoichiometry

CuCl2+Ligand[Cu L 2]Cl2(L ligand)\text{CuCl}_2+\text{Ligand}\rightarrow [\text{Cu L }_2]\text{Cl}_2\quad (\text{L ligand})

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with complete degradation by 320°C .

Biological Activity Modulation

Derivatives show enhanced antimicrobial activity upon functionalization:

  • Schiff Base Derivatives : MIC = 8–16 µg/mL against S. aureus .

  • Sulfone Derivatives : Improved antifungal activity (IC50 = 12 µM vs. C. albicans) .

Scientific Research Applications

[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural analogs differ primarily in heterocyclic core, substituents, and linkage types. Key examples include:

Compound Name Heterocycle Linkage Molecular Formula Molecular Weight (g/mol) H-Bond Donors/Acceptors
[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride Benzoxazole Thioether (-S-) C₉H₁₀ClN₂OS* ~236.7 (estimated) 2 donors (NH₃⁺), 3 acceptors (O, N, S)
[2-(1-Benzothien-2-yl)ethyl]amine hydrochloride Benzothiophene Direct C-C bond C₁₀H₁₂ClNS 213.73 2 donors (NH₃⁺), 1 acceptor (S)
[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride Oxadiazole Ethyl linkage C₆H₁₂ClN₃O 177.64 1 donor (NH₃⁺), 4 acceptors (N, O)
[2-(1-Methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride Benzimidazole Direct C-C bond C₁₀H₁₅Cl₂N₃ 248.15 2 donors (NH₃⁺), 3 acceptors (N)

*Estimated based on structural analogs.

Key Observations :

  • Heterocycle Influence : Benzoxazole (O and N) offers stronger hydrogen-bonding capacity compared to benzothiophene (S only) or oxadiazole (N, O) .
  • Linkage Effects : Thioether linkages (as in the target compound) enhance solubility in polar solvents compared to direct C-C bonds in benzimidazole derivatives .
Physicochemical Properties
  • Solubility : The target compound’s thioether and hydrochloride salt likely improve aqueous solubility compared to neutral benzothiophene or benzimidazole analogs .
  • Thermal Stability : Benzoxazole and oxadiazole cores contribute to higher thermal stability compared to benzothiazoles, as seen in epoxy resin curing applications of related thiol-amines .

Biological Activity

[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride is a compound belonging to the benzoxazole family, which is recognized for its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.

  • Molecular Formula : C9H11ClN2OS
  • CAS Number : 104864-11-1
  • Molecular Weight : 218.72 g/mol

1. Antimicrobial Activity

Benzoxazole derivatives, including this compound, exhibit significant antimicrobial properties. Recent studies have shown that compounds in this class can effectively target both Gram-positive and Gram-negative bacteria.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
1Bacillus subtilis0.10 mg/mL
2Escherichia coli0.25 mg/mL
3Pseudomonas aeruginosa0.15 mg/mL

The antibacterial activity was evaluated using microbroth dilution assays, demonstrating that this compound has potential as an antibacterial agent against resistant strains .

2. Anticancer Activity

The cytotoxic effects of benzoxazole derivatives have been extensively studied in various cancer cell lines. Notably, this compound has shown promising results against human breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cells.

Cancer Cell LineIC50 (µM)
MCF-715.0
HCT-11612.5

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase . The structure–activity relationship (SAR) studies suggest that modifications on the benzoxazole ring can enhance cytotoxicity against cancer cells .

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Case Study 1: Antibacterial Efficacy

A study conducted by Kakkar et al. evaluated the antibacterial efficacy of various benzoxazole derivatives against a range of bacterial strains. The results indicated that this compound exhibited significant activity against Staphylococcus aureus, with an MIC comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In a recent screening of new compounds for anticancer activity, researchers found that derivatives of benzoxazole showed selective toxicity towards cancer cells while sparing normal cells. The study highlighted the potential of this compound as a lead compound for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling [2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if ventilation is inadequate .
  • Ventilation : Conduct experiments in a fume hood to prevent inhalation of vapors or dust .
  • Spill Management : Absorb spills with inert materials (e.g., sand), then dispose as hazardous waste. Avoid water to prevent exothermic reactions .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .

Q. What synthetic routes are commonly employed for the preparation of this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React 2-mercaptobenzoxazole with 2-chloroethylamine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 6–12 hours .
  • Purification : Recrystallize the crude product from ethanol/water mixtures to remove unreacted starting materials. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .
  • Yield Optimization : Use a 1.2:1 molar ratio of 2-mercaptobenzoxazole to 2-chloroethylamine hydrochloride to minimize side reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying pH conditions?

  • Methodological Answer :

  • pH Screening : Test reactions in buffered systems (pH 7–10) to identify optimal basicity for nucleophilic substitution. Higher pH (9–10) typically accelerates thiolate ion formation but may degrade the benzoxazole ring .
  • Reagent Compatibility : Replace aqueous bases with organic bases (e.g., DBU) in aprotic solvents (e.g., THF) to stabilize intermediates .
  • Real-Time Monitoring : Use in-situ FTIR to track the disappearance of the -SH peak (~2550 cm⁻¹) and quantify reaction progress .

Q. What analytical techniques are recommended for resolving contradictory spectral data in the characterization of this compound derivatives?

  • Methodological Answer :

  • X-Ray Crystallography : Resolve ambiguous NMR signals (e.g., amine proton splitting) by obtaining single-crystal structures. Crystallize the compound in acetonitrile/ethyl acetate to determine bond angles and confirm stereochemistry .
  • Advanced NMR : Use 2D NMR (HSQC, HMBC) to assign overlapping signals in the aromatic and ethylthio regions. Deuterated DMSO is preferred for solubility .
  • Mass Spectrometry Cross-Validation : Compare ESI-MS (positive ion mode) with theoretical isotopic patterns to confirm molecular ion clusters (e.g., [M+H]⁺ at m/z 243.1) .

Q. How should researchers design stability studies to assess the degradation pathways of this compound under storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to 40°C/75% relative humidity for 4 weeks. Analyze degradation products via LC-MS (C18 column, 0.1% formic acid in water/acetonitrile gradient) .
  • Light Sensitivity : Store samples in amber vials and compare UV-Vis spectra (200–400 nm) before/after exposure to UV light to detect photodegradation .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2, 7, 10) at 37°C. Monitor amine hydrolysis via ninhydrin assay or TLC (silica gel, chloroform/methanol 9:1) .

Data Contradiction Analysis

Q. How can discrepancies in reported biological activity of this compound derivatives be addressed?

  • Methodological Answer :

  • Replicate Studies : Repeat assays (e.g., receptor binding) under standardized conditions (e.g., 10 µM compound concentration, 37°C incubation) to verify IC₅₀ values .
  • Impurity Profiling : Compare HPLC chromatograms of batches used in conflicting studies. Trace impurities (e.g., unreacted 2-mercaptobenzoxazole) may antagonize biological targets .
  • Structural Analog Testing : Synthesize and test derivatives lacking the benzoxazole ring or thioether group to isolate pharmacophoric contributions .

Tables for Methodological Reference

Parameter Optimal Conditions Evidence Source
Reaction Temperature60–80°C in DMF
Purification SolventEthanol/water (3:1 v/v)
HPLC Mobile PhaseMethanol/water (70:30) with 0.1% TFA
Stability StorageAmber vials, -20°C under argon

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride
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[2-(1,3-Benzoxazol-2-ylthio)ethyl]amine hydrochloride

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